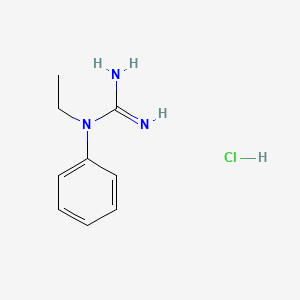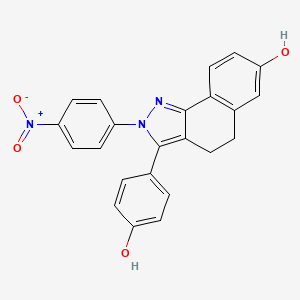
Estrogen receptor antagonist 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estrogen receptor antagonist 7 is a compound that functions by inhibiting the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including the regulation of reproductive functions and the development of certain cancers, particularly breast cancer. By blocking these receptors, this compound can help in the treatment of estrogen receptor-positive cancers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of core structures through reactions such as Friedel-Crafts acylation or alkylation.
Coupling Reactions: The final steps usually involve coupling reactions, such as Suzuki or Heck coupling, to introduce specific functional groups that enhance the compound’s activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions: Estrogen receptor antagonist 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and platinum catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity.
科学的研究の応用
Estrogen receptor antagonist 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors.
Biology: Helps in understanding the role of estrogen receptors in various biological processes.
Medicine: Plays a crucial role in the development of treatments for estrogen receptor-positive cancers, particularly breast cancer.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of estrogen receptor antagonist 7 involves binding to the estrogen receptor and inhibiting its activity. This prevents the receptor from interacting with estrogen and activating downstream signaling pathways. The compound specifically targets the ligand-binding domain of the receptor, leading to its degradation and preventing the transcription of estrogen-responsive genes. This mechanism is particularly effective in treating cancers that rely on estrogen signaling for growth and proliferation .
類似化合物との比較
Estrogen receptor antagonist 7 can be compared with other similar compounds, such as:
Fulvestrant: Another estrogen receptor antagonist that works by degrading the estrogen receptor.
Elacestrant: A selective estrogen receptor degrader that is orally bioavailable and used in the treatment of advanced breast cancer.
Uniqueness: this compound is unique in its ability to completely block estrogen-induced transcriptional activity without any agonist activity, making it a highly effective treatment option for estrogen receptor-positive cancers .
特性
分子式 |
C23H17N3O4 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazol-7-ol |
InChI |
InChI=1S/C23H17N3O4/c27-18-8-1-14(2-9-18)23-21-11-3-15-13-19(28)10-12-20(15)22(21)24-25(23)16-4-6-17(7-5-16)26(29)30/h1-2,4-10,12-13,27-28H,3,11H2 |
InChIキー |
NHFDKWMLKUQMMW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(N(N=C2C3=C1C=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


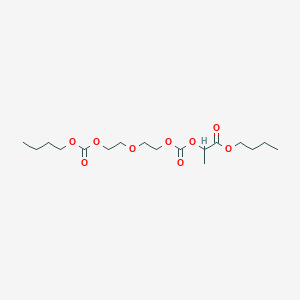
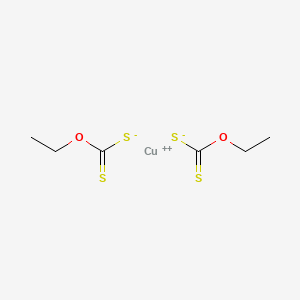
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
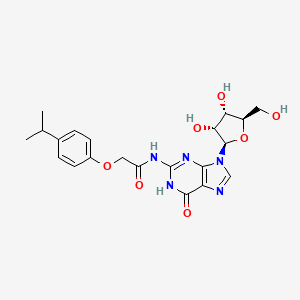
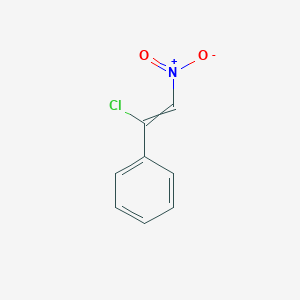
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)
![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
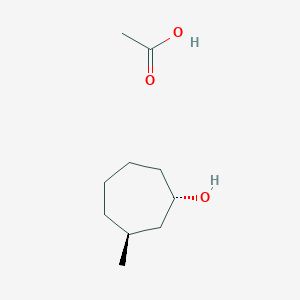
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
